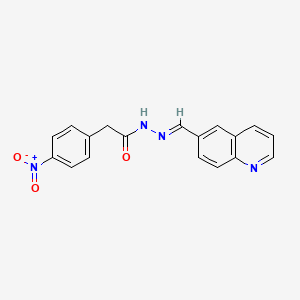

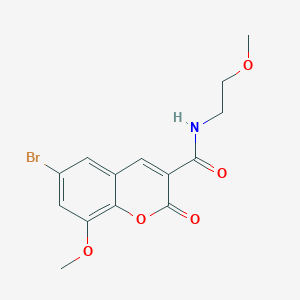

(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide, also known as QNAH, is a compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their wide range of biological activities. QNAH has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound (E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide is part of a broader category of compounds known for their diverse applications in scientific research, particularly in the synthesis of new chemical entities with potential biological activities. For instance, research has focused on synthesizing various quinoline derivatives due to their pharmacological importance. In one study, methyl 2-(quinolin-8-yloxy) acetate was condensed with hydrazine hydrate to afford a carbohydrazide, which upon further reactions yielded compounds with potential for various biological activities (Saeed et al., 2014).

Corrosion Inhibition

Quinoline derivatives have also shown effectiveness as corrosion inhibitors, an application of significant interest in materials science. For example, a study on quinolin-5-ylmethylene derivatives demonstrated their ability to inhibit the corrosion of mild steel in an acid medium, suggesting the potential of these compounds in protecting metals against corrosion (Saliyan & Adhikari, 2008).

Biological Activities

Moreover, the research extends to the exploration of biological activities, such as antimicrobial and anti-inflammatory effects. Synthesis and evaluation of new acetohydrazide derivatives for corrosion inhibition also hint at broader applicability, including potential biomedical applications (Yadav et al., 2015). Additionally, the anti-uropathogenic activity of (E)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide derivatives has been investigated, revealing potential as anti-uropathogenic agents (Alodeani et al., 2015).

Molecular Electronics and Sensing Applications

In another domain, compounds related to (E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide have been studied for their electrochemical properties and potential applications in molecular electronics and as chemosensors. For example, azoimine quinoline derivatives have been synthesized and assessed for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, highlighting their versatility in various scientific research areas (Douadi et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c23-18(11-13-3-6-16(7-4-13)22(24)25)21-20-12-14-5-8-17-15(10-14)2-1-9-19-17/h1-10,12H,11H2,(H,21,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYAWJFTFKNVPA-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)